molecular formula C7H10N2O2 B11918964 1,7-Diazaspiro[4.4]nonane-2,6-dione, (S)-(9CI)

1,7-Diazaspiro[4.4]nonane-2,6-dione, (S)-(9CI)

Cat. No.: B11918964
M. Wt: 154.17 g/mol
InChI Key: LWYIABQBAHPOKH-ZETCQYMHSA-N
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Description

1,7-Diazaspiro[44]nonane-2,6-dione, (S)-(9CI) is a spirocyclic compound characterized by a unique structure where two nitrogen atoms are incorporated into a nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[4.4]nonane-2,6-dione typically involves the reaction of aminophenols with 4-oxoheptanedioic acid compounds or 1,6-dioxaspiro[4.4]nonane-2,7-dione . The reaction is usually conducted in a liquid phase solution, often in the presence of a catalyst such as a quaternary phosphonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonane-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The nitrogen atoms in the ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,7-Diazaspiro[4.4]nonane-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1,7-Diazaspiro[4.4]nonane-2,6-dione exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modifying the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane-2,7-dione: Similar in structure but contains oxygen atoms instead of nitrogen.

    1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Contains an additional nitrogen atom in the ring system.

Uniqueness

1,7-Diazaspiro[4.4]nonane-2,6-dione is unique due to its specific arrangement of nitrogen atoms within the spirocyclic structure. This arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

(5S)-1,7-diazaspiro[4.4]nonane-2,6-dione

InChI

InChI=1S/C7H10N2O2/c10-5-1-2-7(9-5)3-4-8-6(7)11/h1-4H2,(H,8,11)(H,9,10)/t7-/m0/s1

InChI Key

LWYIABQBAHPOKH-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@@]2(CCNC2=O)NC1=O

Canonical SMILES

C1CC2(CCNC2=O)NC1=O

Origin of Product

United States

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